molecular formula C11H14FN B13197073 N-(cyclopropylmethyl)-5-fluoro-2-methylaniline

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline

Cat. No.: B13197073
M. Wt: 179.23 g/mol
InChI Key: TXFCJGWWQAVLFH-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of a 5-fluoro-2-methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-fluoro-2-methylaniline typically involves the reaction of 5-fluoro-2-methylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted anilines.

Scientific Research Applications

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The fluorine atom can also play a crucial role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-2-methylaniline: Lacks the fluorine atom, which may result in different chemical and biological properties.

    N-(cyclopropylmethyl)-5-fluoroaniline: Similar structure but without the methyl group, potentially affecting its reactivity and applications.

    N-(cyclopropylmethyl)-2-fluoro-5-methylaniline: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom, which together contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall performance in various applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-5-fluoro-2-methylaniline

InChI

InChI=1S/C11H14FN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3

InChI Key

TXFCJGWWQAVLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC2CC2

Origin of Product

United States

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